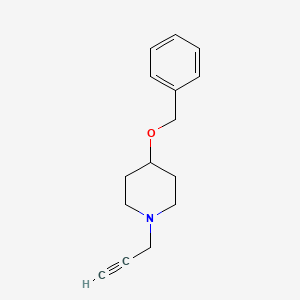
Ethyl 2-(4-((4-((ethoxycarbonyl)methyl)-2,5-thiazolyl)amino)-3,5-thiazolyl)acetate, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is likely a derivative of ethyl [(ethoxycarbonyl)(methyl)amino]acetate . It contains thiazole rings, which are aromatic rings with one sulfur atom and one nitrogen atom. Thiazoles are often used in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of thiazole rings and an ethyl [(ethoxycarbonyl)(methyl)amino]acetate group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the thiazole rings and the ethyl [(ethoxycarbonyl)(methyl)amino]acetate group. Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the thiazole rings and the ethyl [(ethoxycarbonyl)(methyl)amino]acetate group. For example, ethyl acetate has a boiling point of 75 - 78 °C and is highly flammable .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
New Approaches for Thiazole Synthesis : The compound is involved in the synthesis of thiazoles and their derivatives, showcasing its reactivity towards various reagents to produce arylidene, pyridine, thiophene, and anilide derivatives with notable antimicrobial activities. This demonstrates its utility in creating compounds with potential biomedical applications (Wardkhan et al., 2008).
Novel Preparation Methods : A study on thiazolo[5,4-c]pyridines and the synthesis of some imidazo[4,5-c]pyridines and oxazolo[4,5-c]pyridines utilized derivatives of the compound for novel synthetic pathways, indicating its versatility in heterocyclic chemistry (Katner & Brown, 1990).
Biological and Chemical Properties
Antioxidant and Antimicrobial Activity : Microwave-assisted synthesis of thiazolopyrimidine derivatives, which could be related to the ethyl 2-(4-((4-((ethoxycarbonyl)methyl)-2,5-thiazolyl)amino)-3,5-thiazolyl)acetate, showed potential antioxidant and antimicrobial activities. This suggests its derivatives could serve as templates for designing new bioactive compounds (Youssef & Amin, 2012).
Glucosidase Inhibition Studies : The compound's derivatives have been studied for their α-glucosidase and β-glucosidase inhibition activities, highlighting their potential in managing diabetes and related metabolic disorders. This research provides a foundation for developing new therapeutic agents (Babar et al., 2017).
Wirkmechanismus
Target of action
Thiazole derivatives have been found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .
Mode of action
Thiazole derivatives are known to possess strong coordination ability and display diverse coordination modes due to the presence of n, s coordination atoms .
Biochemical pathways
Thiazole derivatives are known to affect a wide range of biological activities .
Pharmacokinetics
Esters, which this compound is a derivative of, are known to undergo hydrolysis in the body .
Result of action
Thiazole derivatives are known to have diverse biological activities .
Action environment
The stability and reactivity of thiazole derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical species .
Safety and Hazards
As with any chemical compound, handling this compound would require appropriate safety measures. Ethyl acetate, for example, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is highly flammable and may cause serious eye irritation and drowsiness or dizziness .
Eigenschaften
IUPAC Name |
ethyl 2-[2-[[4-(2-ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c1-3-20-11(18)5-9-7-22-13(15-9)17-14-16-10(8-23-14)6-12(19)21-4-2/h7-8H,3-6H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFPLRZWNDJFTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=NC(=CS2)CC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-fluorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2602853.png)
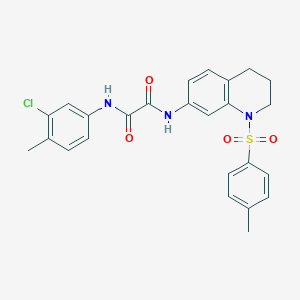
![6-isopropoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)nicotinamide](/img/structure/B2602856.png)
![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2602857.png)


![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-imidazole-4-carboxamide](/img/structure/B2602861.png)

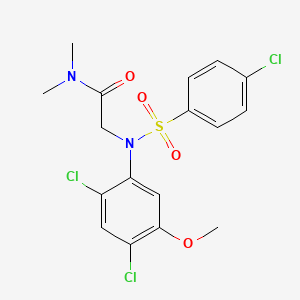
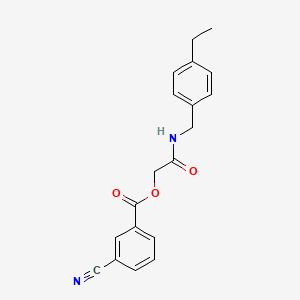
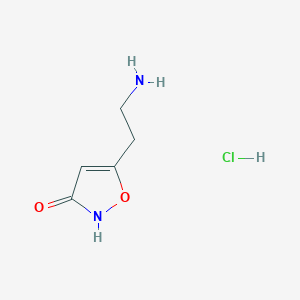
![Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate](/img/structure/B2602872.png)
